2-Cyclohexylidene-2-phenylacetonitrile

Description

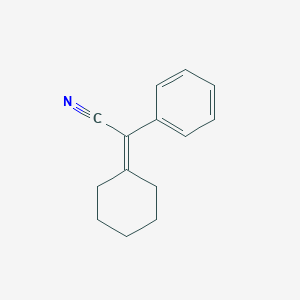

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylidene-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOOOLQOWQVYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C2=CC=CC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051527 | |

| Record name | 2-Cyclohexylidene-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzeneacetonitrile, .alpha.-cyclohexylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10461-98-0 | |

| Record name | 2-cyclohexylidene-2-phenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10461-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, alpha-cyclohexylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010461980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC408284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-cyclohexylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexylidene-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylidene-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-cyclohexylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0), a versatile organic compound with significant applications in the fragrance industry and as a synthetic intermediate. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and toxicological profile. Detailed experimental protocols for its synthesis and purification are provided, alongside a logical workflow diagram. While primarily recognized for its olfactory characteristics, this guide also explores its reactivity and potential for further chemical transformations.

Introduction

This compound, also known by its trade name Peonile®, is a high-purity organic compound with the molecular formula C₁₄H₁₅N.[1] It is a powerful odoriferous substance characterized by a floral, geranium, and grapefruit scent.[1] Its high stability and substantivity make it a valuable ingredient in functional perfumes, body care products, and fabric softeners.[1][2] Beyond its use in fragrances, its chemical structure, featuring a nitrile group and a cyclohexylidene moiety, makes it a useful building block in organic synthesis.[1] This guide aims to consolidate the available technical information on this compound to support research and development activities.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| CAS Number | 10461-98-0 | [1] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 169-171 °C | [4] |

| Boiling Point | 192-193 °C at 25 Torr; ~350 °C at 760 mmHg | [2][4] |

| Density | 1.02981 g/cm³ at 21.4 °C | [4] |

| Vapor Pressure | 4.29E-05 mmHg at 25°C | [4] |

| Water Solubility | 7.5 mg/L at 20°C | [5] |

| LogP | 2 at 30°C | [5] |

| Flash Point | 154 °C (309 °F) | [6] |

Spectroscopic Data:

-

¹³C NMR: Predicted chemical shifts include signals for the nitrile carbon (~115-125 ppm), olefinic carbons (~110-150 ppm), aromatic carbons (~125-140 ppm), and aliphatic carbons of the cyclohexylidene ring (~25-40 ppm).[1]

-

High-Resolution Mass Spectrometry (HRMS): The calculated monoisotopic mass is 197.120449483 Da, which can be confirmed by HRMS-ESI to verify the elemental composition.[1]

-

Infrared (IR) Spectroscopy: The presence of the nitrile group would be indicated by a characteristic absorption band around 2220 cm⁻¹.[5]

Synthesis and Purification

The most common method for synthesizing this compound is the Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756), catalyzed by a base.[1][5]

Synthesis Workflow Diagram

Caption: General synthesis and purification workflow for this compound.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of α,β-unsaturated nitriles.[6]

Materials:

-

Phenylacetonitrile

-

Cyclohexanone

-

Potassium hydroxide (B78521) (KOH) pellets (85%)

-

Diethyl ether

-

Cracked ice

-

Sodium chloride

Equipment:

-

1-L three-necked, round-bottomed flask

-

Reflux condenser

-

Mechanical stirrer

-

Addition funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator or steam bath

Procedure:

-

Charge the 1-L three-necked flask with potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).[6]

-

Equip the flask with a reflux condenser, mechanical stirrer, and addition funnel.

-

Bring the mixture to reflux with stirring.

-

Prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) and add it dropwise to the refluxing mixture over 30-60 minutes using the addition funnel.[6]

-

After the addition is complete, continue heating at reflux for an additional 2 hours.[6]

-

Pour the hot solution onto cracked ice (600 g).

-

Transfer the resulting two-phase mixture to a separatory funnel and separate the layers.

-

Extract the aqueous phase with diethyl ether (3 x 200 mL).[6]

-

Combine the organic extracts and reduce the volume using a rotary evaporator or on a steam bath. The result is a crude, sweet-smelling yellow to yellow-orange oil.[6]

Purification Protocols

Protocol 1: Steam Distillation

-

Transfer the crude oil to a suitable flask for steam distillation.

-

Steam distill the mixture. The product will co-distill with water (bp 81–99°C).[6]

-

Extract the distillate with several portions of ether. The addition of sodium chloride to the aqueous layer can facilitate phase separation.[6]

-

Combine the ether extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the ether under reduced pressure to yield the purified product.[6] A final vacuum distillation can remove any remaining traces of color.[6]

Protocol 2: Recrystallization For further purification to achieve high purity (>98%), recrystallization can be employed.[7]

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, heptane, isopropanol, ethanol) to find a suitable system where the compound is soluble when hot and crystallizes upon cooling.[7]

-

Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold recrystallization solvent, and dry in a vacuum oven.[7]

Reactivity and Potential Applications

The primary application of this compound is as a fragrance ingredient.[1] However, its functional groups offer avenues for further chemical transformations.

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, yielding 2-cyclohexyl-2-phenylethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]

-

Oxidation of the Nitrile Group: The nitrile can be oxidized to the corresponding carboxylic acid, 2-cyclohexylidene-2-phenylacetic acid.[5]

These transformations highlight its potential as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical precursors.[1]

Toxicological Profile

The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM).

| Endpoint | Result | Reference(s) |

| Genotoxicity | Not genotoxic in a bacterial reverse mutation assay (Ames test). | [8] |

| Skin Sensitization | Considered a skin sensitizer. A No Expected Sensitization Induction Level (NESIL) of 1200 μg/cm² has been defined for a read-across analog. | |

| Repeated Dose Toxicity | A No Observed Adverse Effect Level (NOAEL) of 16.7 mg/kg/day has been established for a structurally similar compound. | |

| Reproductive Toxicity | A NOAEL of 40 mg/kg/day has been determined based on data from a read-across analog. |

Experimental Protocol Synopsis: Bacterial Reverse Mutation Assay (Ames Test)

While the full study report is not publicly available, the methodology follows standard guidelines.

Principle: The assay evaluates the ability of a chemical to induce mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates mutagenic potential.

General Procedure (based on OECD TG 471):

-

Several strains of S. typhimurium (e.g., TA97, TA98, TA100, TA1535, TA102) are used to detect different types of mutations.[8]

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).[8]

-

The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix, typically from rat liver).[8]

-

The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[8]

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a primary, significant role in the fragrance industry. Its synthesis via Knoevenagel condensation is robust and scalable. While it is considered a skin sensitizer, it is not found to be genotoxic. The reactivity of its nitrile group presents opportunities for its use as a chemical intermediate in the synthesis of other valuable molecules. This guide provides a foundational resource for researchers and professionals working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]

- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 4. This compound|CAS 10461-98-0 [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide on the Molecular Structure and Isomers of 2-Cyclohexylidene-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, isomers, and synthesis of 2-Cyclohexylidene-2-phenylacetonitrile (CAS No. 10461-98-0). It is a valuable intermediate in organic synthesis. This document consolidates available data on its chemical identity, potential isomeric forms, and a representative synthetic protocol. Due to a lack of specific experimental data for individual isomers in the reviewed literature, this guide combines reported data for the compound with general principles of stereochemistry and spectroscopic analysis.

Molecular Structure and Identification

This compound is a nitrile derivative featuring a phenyl group and a cyclohexylidene moiety attached to the same carbon atom. Its chemical identity is well-established and characterized by the following identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 10461-98-0[1] |

| Molecular Formula | C₁₄H₁₅N[1] |

| Molecular Weight | 197.28 g/mol [3] |

| Canonical SMILES | C1CCC(=C(C#N)C2=CC=CC=C2)CC1[1] |

| InChI | InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2[1][2] |

| InChIKey | ZHOOOLQOWQVYOE-UHFFFAOYSA-N[3] |

Isomerism in this compound

The synthesis of this compound, primarily through the Knoevenagel condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756), can theoretically lead to the formation of both positional and geometric isomers.

Positional Isomers

The Knoevenagel condensation can yield two positional isomers: the α,β-unsaturated isomer and the β,γ-unsaturated isomer. The α,β-unsaturated isomer, this compound, is generally the more thermodynamically stable product due to the conjugation of the double bond with both the phenyl ring and the nitrile group. The β,γ-unsaturated isomer, 2-(Cyclohex-1-en-1-yl)-2-phenylacetonitrile, is typically a minor product.

Geometric Isomers (E/Z Isomerism)

Due to the presence of the exocyclic double bond, this compound can exist as two geometric isomers: (E)-2-Cyclohexylidene-2-phenylacetonitrile and (Z)-2-Cyclohexylidene-2-phenylacetonitrile. The designation of E and Z is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.

-

(E)-isomer: The higher priority groups (the phenyl group and the larger portion of the cyclohexylidene ring) are on opposite sides of the double bond.

-

(Z)-isomer: The higher priority groups are on the same side of the double bond.

A definitive assignment of the major and minor geometric isomers based on the reviewed literature is not possible without specific experimental data. The relative stability of the E and Z isomers can be influenced by steric hindrance between the substituents.

Physicochemical and Spectroscopic Data

The following table summarizes the available physicochemical and predicted spectroscopic data for this compound.

| Property | Value/Prediction |

| Physical State | Liquid |

| Boiling Point | 192-193 °C @ 25 Torr |

| Melting Point | 169-171 °C |

| Flash Point | 166.8 °C |

| Density | 1.02981 g/cm³ @ 21.4 °C |

| Refractive Index | 1.569 |

| Vapor Pressure | 4.29E-05 mmHg at 25°C |

| ¹³C NMR (Predicted) | Nitrile Carbon (~115-125 ppm), Olefinic Carbons (~110-150 ppm), Aromatic Carbons (~125-140 ppm), Aliphatic Carbons (~25-40 ppm) |

| Monoisotopic Mass (HRMS) | 197.120449483 Da (Calculated) |

Experimental Protocols

The primary method for the synthesis of this compound is the Knoevenagel condensation. Below is a generalized experimental protocol based on established procedures for this type of reaction.

Synthesis of this compound via Knoevenagel Condensation

Materials:

-

Phenylacetonitrile

-

Cyclohexanone

-

Base catalyst (e.g., sodium ethoxide, piperidine, potassium hydroxide)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetonitrile in the chosen solvent.

-

Add the base catalyst to the solution.

-

Slowly add an equimolar amount of cyclohexanone to the reaction mixture.

-

The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a period of time, monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid solution (e.g., 1M HCl).

-

The product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield this compound.

Note: The specific reaction conditions (catalyst, solvent, temperature, and time) can influence the yield and the ratio of isomers formed.

Visualizations

Molecular Structure and Isomers

Caption: Molecular structure and geometric isomers of this compound.

Experimental Workflow

Caption: Generalized workflow for the synthesis and analysis of this compound.

References

Synthesis of 2-Cyclohexylidene-2-phenylacetonitrile via Knoevenagel Condensation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylidene-2-phenylacetonitrile, a valuable intermediate in the fragrance and pharmaceutical industries. The core of this document focuses on the Knoevenagel condensation, a classic and efficient carbon-carbon bond-forming reaction, as the primary synthetic route. This guide details the reaction mechanism, compares various catalytic systems, and provides explicit experimental protocols. Furthermore, it outlines the analytical methods for the characterization of the final product, including predicted spectroscopic data. The information is structured to be a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the CAS number 10461-98-0, is an organic compound with the molecular formula C₁₄H₁₅N.[1] It is a key synthetic intermediate and is also known by its industrial name, Peonile®, valued for its powerful and stable floral, geranium-like fragrance.[1] Beyond its use in perfumery, its structural motif is of interest in medicinal chemistry. The synthesis of this α,β-unsaturated nitrile is most commonly achieved through the Knoevenagel condensation of cyclohexanone (B45756) and phenylacetonitrile (B145931).[1] This reaction, a modification of the aldol (B89426) condensation, involves the base-catalyzed reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, followed by dehydration.[1]

This guide will provide an in-depth exploration of this synthesis, focusing on the practical aspects of catalyst selection, reaction execution, and product purification and characterization.

The Knoevenagel Condensation: Mechanism and Catalysis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the synthesis of this compound, the active methylene compound is phenylacetonitrile, and the carbonyl compound is cyclohexanone. The reaction is typically catalyzed by a base.

Reaction Mechanism

The mechanism of the base-catalyzed Knoevenagel condensation proceeds through the following key steps:

-

Deprotonation: A base removes a proton from the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group and the phenyl ring. This forms a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a protic solvent) to yield a β-hydroxy nitrile (aldol adduct).

-

Dehydration: The β-hydroxy nitrile readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated product, this compound, with the elimination of a water molecule.

Catalytic Systems

The choice of catalyst is crucial for the efficiency and selectivity of the Knoevenagel condensation. A variety of catalysts have been employed for the synthesis of this compound, ranging from traditional inorganic bases to more modern catalytic systems.

| Catalyst System | Catalyst Type | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |

| Sodium Hydroxide (B78521) (NaOH) / Potassium Hydroxide (KOH) | Homogeneous Base | Aqueous or organic solvent, often with heating. | 75-85% | Readily available, inexpensive. | Can lead to side reactions, product purification can be challenging. |

| Sodium (Na) metal / Sodium Ethoxide (NaOEt) | Homogeneous Base | Anhydrous alcohol or aprotic solvent. | Good to high | Strong bases, drive the reaction to completion. | Require anhydrous conditions, handling of sodium metal is hazardous. |

| Piperidine | Homogeneous Base (Organocatalyst) | Alcohol solvent, reflux. | Moderate to high | Mild base, can offer good selectivity. | Longer reaction times may be required. |

| Phase Transfer Catalysts (e.g., TEBAC) | Phase Transfer | Biphasic system (e.g., toluene (B28343)/water) with an inorganic base. | >90% (crude) | Milder conditions, high yields, easier work-up. | Catalyst cost, potential for catalyst contamination in the product. |

| Ionic Liquids (e.g., [MeHMTA]BF₄) | Homogeneous Catalyst/Solvent | Often solvent-free or in water, room temperature. | High to excellent | Green solvent/catalyst, recyclable, often mild conditions. | High cost, potential for product solubility issues. |

| Heterogeneous Catalysts (e.g., basic zeolites, hydrotalcites) | Heterogeneous Base | Various solvents or solvent-free, often requires heating. | Good to high | Easy separation and recyclability of the catalyst. | Can have lower activity than homogeneous catalysts, potential for leaching. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.

Protocol 1: Base-Catalyzed Condensation with Sodium Ethoxide

This protocol is adapted from established procedures for Knoevenagel condensations.

Materials:

-

Phenylacetonitrile

-

Cyclohexanone

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Toluene

-

Acetic acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add a mixture of phenylacetonitrile (1.0 equivalent) and cyclohexanone (1.2 equivalents) dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add toluene and water. Acidify the aqueous layer with acetic acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Phase Transfer Catalyzed Synthesis

This protocol utilizes a phase transfer catalyst for a potentially more efficient and milder reaction.

Materials:

-

Phenylacetonitrile

-

Cyclohexanone

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine phenylacetonitrile (1.0 equivalent), cyclohexanone (1.2 equivalents), and toluene.

-

Add the phase transfer catalyst (0.05 equivalents) to the mixture.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physical Properties

-

Molecular Formula: C₁₄H₁₅N

-

Molecular Weight: 197.27 g/mol [1]

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

CAS Number: 10461-98-0[1]

Spectroscopic Data

While a publicly available, detailed experimental spectrum for this compound is not readily found, the following data are predicted based on its structure.[1]

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexylidene moiety.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | ~7.2 - 7.5 | Multiplet | 5H |

| Allylic Protons (cyclohexylidene) | ~2.4 - 2.8 | Multiplet | 4H |

| Other Cyclohexylidene Protons | ~1.6 - 1.8 | Multiplet | 6H |

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Nitrile Carbon (-C≡N) | ~118 - 122 |

| Quaternary Olefinic Carbon | ~150 - 160 |

| Phenyl C1 (ipso) | ~130 - 135 |

| Phenyl C2, C6 | ~128 - 130 |

| Phenyl C3, C5 | ~127 - 129 |

| Phenyl C4 | ~125 - 128 |

| Olefinic Carbon (in ring) | ~115 - 125 |

| Cyclohexylidene Carbons | ~25 - 40 |

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a useful tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile) | ~2220 - 2230 | Medium |

| C=C (alkene) | ~1630 - 1650 | Medium |

| C=C (aromatic) | ~1450 - 1600 | Medium to weak |

| C-H (aromatic) | ~3000 - 3100 | Medium |

| C-H (aliphatic) | ~2850 - 2950 | Strong |

Conclusion

The Knoevenagel condensation provides a reliable and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to optimize yield, purity, and process efficiency. This guide has provided a comprehensive overview of the synthesis, including detailed mechanistic insights, a comparison of catalytic systems, and practical experimental protocols. The provided analytical data, though predictive, offers a solid basis for the characterization of the final product. This information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and effective preparation of this important chemical intermediate.

References

Spectroscopic Data of 2-Cyclohexylidene-2-phenylacetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound 2-Cyclohexylidene-2-phenylacetonitrile (CAS No. 10461-98-0). The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and materials science.

Predicted and Theoretical Spectroscopic Data

The following tables summarize the available predicted and theoretical spectroscopic information for this compound.

Table 1: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

While a full experimental spectrum is not publicly available, the expected chemical shift regions for the carbon atoms in this compound have been predicted based on its structure.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Nitrile Carbon (-C≡N) | ~115 - 125 |

| Olefinic Carbons (C=C) | ~110 - 150 |

| Aromatic Carbons | ~125 - 140 |

| Aliphatic Carbons (Cyclohexyl) | ~25 - 40 |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants for this compound is not widely reported. However, general regions for the proton signals can be anticipated.

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Phenyl group) | Downfield region (~7.0 - 7.5) |

| Olefinic Protons (Cyclohexylidene) | ~5.2 - 5.8 |

| Aliphatic Protons (Cyclohexylidene) | Upfield region (~1.5 - 2.5) |

Table 3: Expected Infrared (IR) Spectroscopy Data

Based on the functional groups present in this compound, the following characteristic absorption bands are expected in its IR spectrum.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium |

| Alkene (C=C) | Stretch | 1680 - 1620 | Variable |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Experimental mass spectrometry data is not publicly available. However, the exact mass can be calculated from the molecular formula, C₁₄H₁₅N.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₅N | Computed |

| Calculated Monoisotopic Mass | 197.120449483 Da | PubChem |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum and enhance the signal.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).

-

Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrument Setup and Data Acquisition:

-

Place the ATR accessory with the sample or the prepared salt plate into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the clean salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of infrared intensity versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and correlate them with specific functional groups using standard correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

The sample is vaporized under high vacuum and low pressure.

-

-

Ionization (Electron Ionization - EI):

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

The excess energy from the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis:

-

The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

-

Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown chemical compound.

The Untapped Therapeutic Potential of 2-Cyclohexylidene-2-phenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Cyclohexylidene-2-phenylacetonitrile derivatives is limited in publicly available scientific literature. This guide leverages extensive research on the closely related and structurally analogous 2-phenylacrylonitrile (B1297842) derivatives to provide a comprehensive overview of their potential biological activities, particularly in the realm of anticancer research. The structural similarity suggests that this compound derivatives may exhibit comparable pharmacological profiles, making the data on 2-phenylacrylonitriles a valuable predictive resource.

Introduction

This compound and its derivatives represent a class of organic compounds with a core structure amenable to diverse chemical modifications. While primarily known for its application in the fragrance industry as Peonile®, the structural resemblance to biologically active 2-phenylacrylonitriles suggests a significant, yet largely unexplored, potential for therapeutic applications. This technical guide provides an in-depth analysis of the potential biological activities of these derivatives, with a primary focus on their promising anticancer properties as tubulin polymerization inhibitors. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel chemical space.

The core structure of this compound is typically synthesized via a Knoevenagel condensation between phenylacetonitrile (B145931) and cyclohexanone (B45756). This versatile reaction allows for the introduction of various substituents on both the phenyl and cyclohexyl rings, offering a rich scaffold for structure-activity relationship (SAR) studies.

Potential Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research on 2-phenylacrylonitrile derivatives has demonstrated their potent anticancer activity, which is primarily attributed to the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Mechanism of Action

Derivatives of the 2-phenylacrylonitrile scaffold have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the assembly of tubulin dimers into microtubules, leading to a cascade of downstream effects that culminate in cancer cell death.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various 2-phenylacrylonitrile derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (nM)[1][2] |

| 1g2a | HCT116 (Colon) | 5.9 |

| BEL-7402 (Liver) | 7.8 | |

| Positive Control | ||

| Taxol | HCT116 (Colon) | 10.2 |

| BEL-7402 (Liver) | 15.4 |

Potential Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound derivatives is scarce, research on analogous compounds with different cyclic moieties suggests a potential for such effects. The anti-inflammatory activity of these related compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators. Further investigation into this area is warranted to explore the potential of this compound derivatives as anti-inflammatory agents.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of this compound derivatives, based on established protocols for analogous compounds.

Synthesis of this compound Derivatives

The general method for synthesizing the core scaffold is the Knoevenagel condensation.

Protocol:

-

To a solution of the appropriately substituted phenylacetonitrile (1.0 eq) and substituted cyclohexanone (1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

-

Reflux the reaction mixture for a specified period (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired this compound derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer).

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance corresponds to microtubule formation.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.

Future Directions

The promising anticancer activity of 2-phenylacrylonitrile derivatives strongly suggests that this compound derivatives represent a valuable and underexplored class of compounds for drug discovery. Future research should focus on:

-

Synthesis and Screening: A systematic synthesis of a library of this compound derivatives with diverse substitutions on both the phenyl and cyclohexyl rings, followed by comprehensive screening for anticancer and anti-inflammatory activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to identify key structural features responsible for potent biological activity and selectivity.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of the most promising lead compounds.

-

In Vivo Efficacy: Evaluation of the in vivo anticancer and anti-inflammatory efficacy of lead compounds in relevant animal models.

This technical guide provides a solid foundation for initiating research into the therapeutic potential of this compound derivatives. The structural analogy to highly active compounds, coupled with a versatile synthetic route, positions this chemical scaffold as a promising starting point for the development of novel therapeutic agents.

References

An In-Depth Technical Guide on 2-Cyclohexylidene-2-phenylacetonitrile Analogs: Synthesis, Properties, and Toxicological Profile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for direct mechanism of action studies of 2-Cyclohexylidene-2-phenylacetonitrile and its analogs in a pharmacological context have yielded limited specific data. The primary body of research focuses on their synthesis, use in the fragrance industry, and toxicological safety assessments. This guide provides a comprehensive overview of the available information, including synthesis, physicochemical properties, and toxicological data. A speculative section on potential mechanisms of action, based on chemical structure and general principles of related compounds, is included for hypothesis generation.

Introduction

This compound and its analogs are a class of organic compounds characterized by a phenylacetonitrile (B145931) core with a cyclohexylidene substituent at the alpha-carbon. The parent compound is widely known in the fragrance industry as Peonile®, valued for its floral, geranium-like scent and high stability. While their primary application has been in perfumery, their chemical structure, particularly the α,β-unsaturated nitrile moiety, suggests a potential for biological activity that warrants further investigation. This technical guide aims to consolidate the existing knowledge on these compounds, with a focus on their chemical synthesis, known properties, and toxicological profiles, while also exploring potential avenues for future mechanism of action studies.

Synthesis of this compound Analogs

The most common and established method for synthesizing this compound and its analogs is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a phenylacetonitrile derivative with a cyclohexanone (B45756) derivative.

General Synthesis Workflow

The general synthetic route allows for the creation of a diverse library of analogs by modifying the substituents on both the phenyl ring of the phenylacetonitrile and the cyclohexanone ring.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Substituted Phenylacetonitrile

-

Substituted Cyclohexanone

-

Base catalyst (e.g., Potassium Hydroxide, Sodium Hydroxide)

-

Solvent (e.g., Toluene, Ethanol)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Standard glassware for organic synthesis

Procedure:

-

The substituted phenylacetonitrile and substituted cyclohexanone are dissolved in a suitable solvent, such as toluene, in a round-bottom flask.

-

A catalytic amount of a strong base, like potassium hydroxide, is added to the mixture.

-

The flask is equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux. The water formed during the condensation is removed azeotropically with the solvent and collected in the Dean-Stark trap.

-

The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with water and brine to remove the base and any water-soluble impurities.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as distillation or column chromatography to yield the pure this compound analog.

Physicochemical Properties

The physicochemical properties of the parent compound, this compound, are summarized in the table below. These properties are crucial for understanding its environmental fate and potential for biological interactions.

| Property | Value |

| CAS Number | 10461-98-0 |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Appearance | Liquid |

| Boiling Point | 332.24 °C (EPI Suite) |

| Melting Point | 77.07 °C (EPI Suite) |

| Water Solubility | 5.283 mg/L (EPI Suite) |

| log Kₒw | 4.29 (EPI Suite) |

| Vapor Pressure | 0.0000566 mm Hg at 20 °C (EPI Suite) |

Toxicological Profile

The toxicological profile of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). The available data from these assessments are summarized below.

| Endpoint | Result |

| Genotoxicity | Negative in the Ames test (bacterial reverse mutation assay).[1] |

| Negative for genotoxicity in the BlueScreen assay (with and without metabolic activation).[1] | |

| Cytotoxicity | Positive for cytotoxicity in the BlueScreen assay (relative cell density <80%).[1] |

| Skin Sensitization | Considered a skin sensitizer. A No Expected Sensitization Induction Level (NESIL) of 1200 μg/cm² has been established.[1] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic based on UV spectra.[1] |

Experimental Protocols for Toxicological Assays

Bacterial Reverse Mutation Assay (Ames Test): This assay was conducted in compliance with OECD TG 471. Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA102 were treated with the test compound in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 333 μ g/plate , both with and without S9 metabolic activation. The number of revertant colonies was counted to assess mutagenicity.[1]

BlueScreen Assay: This is a human cell-based assay that measures both genotoxicity and cytotoxicity. The assay evaluates the induction of the GADD45a gene, which is involved in DNA damage response. Cytotoxicity is determined by measuring cell density.[1]

Potential Mechanism of Action (Hypothetical)

While direct experimental evidence is lacking, the chemical structure of this compound analogs provides clues to potential biological activities. The key structural feature is the α,β-unsaturated nitrile, which can act as a Michael acceptor.

Michael Acceptor Activity

The electron-withdrawing nature of the nitrile group makes the β-carbon of the cyclohexylidene ring electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification of proteins can lead to a variety of cellular effects.

This potential for Michael addition is a common mechanism for the biological activity of many compounds and could be a starting point for investigating the pharmacological effects of this class of molecules. It is important to note that this is a hypothetical pathway and requires experimental validation.

Role of the Nitrile Group

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, interacting with biological targets. Furthermore, its strong electron-withdrawing properties can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to receptors or enzymes. The nitrile group is also considered a bioisostere for other functional groups like carbonyls and halogens.

Conclusion and Future Directions

This compound and its analogs are a class of compounds with well-established synthesis and a primary application in the fragrance industry. While toxicological data indicate a potential for cytotoxicity and skin sensitization, there is a notable absence of research into their specific pharmacological mechanisms of action.

Future research should focus on:

-

Screening these compounds against a panel of biological targets to identify potential therapeutic applications.

-

Investigating the potential for Michael addition with key cellular proteins and its downstream consequences.

-

Exploring the structure-activity relationship (SAR) by systematically modifying the phenyl and cyclohexyl rings to understand how these changes affect biological activity.

A deeper understanding of the mechanism of action of these compounds could unlock their potential for applications beyond the fragrance industry, in fields such as drug discovery and development.

References

The Synthesis and Emerging Applications of 2-Cyclohexylidene-2-phenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of novel 2-Cyclohexylidene-2-phenylacetonitrile derivatives. These compounds, characterized by a unique structural motif combining a cyclohexylidene ring and a phenylacetonitrile (B145931) core, have garnered interest for their utility as versatile building blocks in organic synthesis and their potential in various applications, including as powerful odoriferous substances and as precursors for pharmacologically active molecules. This document details the prevalent synthetic methodologies, including the Knoevenagel condensation, and outlines the experimental protocols for their preparation and subsequent chemical transformations. Furthermore, it explores the emerging biological relevance of this class of compounds, summarizing the current understanding of their potential as antimicrobial and anti-inflammatory agents.

Introduction

This compound and its analogs represent a class of organic compounds with significant academic and industrial relevance. The core structure is typically synthesized via a Knoevenagel condensation between phenylacetonitrile and cyclohexanone (B45756).[1] This foundational reaction provides a versatile platform for creating a diverse library of analogs by modifying the starting materials.[1] While historically recognized for its use in the fragrance industry as a powerful and stable odoriferous compound, recent research has begun to uncover the potential for its derivatives in medicinal chemistry and materials science.[2] This guide aims to consolidate the existing knowledge on the synthesis and characterization of these derivatives and to highlight areas of ongoing research into their biological activities.

Synthesis of this compound Derivatives

The primary and most established method for synthesizing this compound is the base-mediated Knoevenagel condensation of phenylacetonitrile (also known as benzyl (B1604629) cyanide) and cyclohexanone.[1] This reaction can be catalyzed by various bases, with potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) being the most common in modern protocols.[1]

General Synthetic Workflow

The synthesis typically involves the reaction of an active methylene (B1212753) compound (phenylacetonitrile) with a ketone (cyclohexanone) in the presence of a base. This process can be adapted to produce a variety of derivatives by utilizing substituted phenylacetonitriles or cyclohexanone analogs.[1]

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Knoevenagel Condensation

The following protocol is a representative example for the synthesis of 2-cyclohexylideneacetonitrile, adapted from established procedures.[3]

Materials:

-

Potassium hydroxide (85% pellets)

-

Cyclohexanone

-

Cracked ice

-

Ether

-

Sodium chloride

Equipment:

-

1-L three-necked, round-bottomed flask

-

Reflux condenser

-

Mechanical stirrer

-

Addition funnel

Procedure:

-

A 1-L three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and addition funnel is charged with potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).[3]

-

The mixture is brought to reflux, and a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) is added over a period of 0.5–1.0 hour.[3]

-

Heating at reflux is continued for 2 hours after the addition is complete.[3]

-

The hot solution is then poured onto cracked ice (600 g).[3]

-

The resulting binary mixture is separated, and the aqueous phase is extracted with ether (3 × 200 mL). To facilitate phase separation, solid sodium chloride can be added to the aqueous layer.[3]

-

The combined organic extracts are evaporated under reduced pressure. The resulting oil is then steam distilled.[3]

-

The distillate is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed by distillation, and the residue is distilled under reduced pressure to yield the product.[3]

Synthesis of Derivatives

The synthesis of ring-substituted analogs is achieved by employing substituted phenylacetonitriles as starting materials in the condensation reaction with cyclohexanone.[1] This modular approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, creating a library of related compounds.[1] For instance, halogenated, alkoxy, or nitro-substituted analogs can be prepared from the corresponding substituted benzyl halides and a cyanide source.[1]

Chemical Transformations and Characterization

The this compound core structure offers two primary reactive sites for further chemical transformations: the nitrile group and the cyclohexylidene olefinic moiety.[1]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, yielding compounds like 2-cyclohexyl-2-phenylethan-1-amine.[1][4]

-

Olefinic Moiety Reactions: The double bond of the cyclohexylidene group can undergo various addition reactions.

Characterization Data

The characterization of these derivatives relies on standard spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | Cyclohexylidene protons typically observed in the range of δ 5.2–5.8 ppm.[1] Aromatic protons and other specific substituent signals are also key. |

| ¹³C NMR | Signals for the nitrile carbon, olefinic carbons, and aromatic carbons are diagnostic. |

| FT-IR | A strong absorption band around 2220 cm⁻¹ is characteristic of the nitrile (-C≡N) stretching vibration.[1] |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns for structural elucidation. |

| HPLC/GC-MS | Used to determine the purity of the synthesized compounds, with purity levels often exceeding 98%.[1] |

Biological and Other Applications

While initially explored for their fragrance properties, derivatives of this compound are gaining attention for their potential biological activities.

Odoriferous Properties

This compound, known commercially as Peonile®, is valued as a powerful and stable odoriferous substance.[1][2] It is widely used in various fragrance applications, including body care products, perfumes, and detergents.[2]

Potential Therapeutic Applications

-

Antimicrobial Agents: Research into the antimicrobial properties of structurally related compounds is an emerging field. While direct studies on this compound are limited, complex derivatives have been evaluated for such activities.[1] Further investigation is needed to elucidate the structural requirements for potent antimicrobial action.[1]

-

Anti-inflammatory Modulators: The potential for derivatives to act as anti-inflammatory agents is an active area of research.[1] Studies on analogous structures have shown promising results, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells.[1]

-

Precursors for Pharmaceuticals: This class of compounds serves as a valuable precursor in the synthesis of various pharmaceuticals. For example, it has been used in the synthesis of gamfexine, a centrally acting stimulant.[5]

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet well-defined, related 2-phenylacrylonitrile (B1297842) derivatives have been shown to exert their anticancer effects through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] It is plausible that some derivatives of this compound could exhibit similar mechanisms of action.

Caption: Postulated anticancer signaling pathway for related 2-phenylacrylonitrile derivatives.

Conclusion

This compound and its derivatives are a versatile class of compounds with established applications in the fragrance industry and growing potential in medicinal chemistry. The straightforward and adaptable synthesis via the Knoevenagel condensation allows for the creation of diverse chemical libraries for further investigation. While research into their biological activities is still in its early stages, preliminary findings suggest promising avenues for the development of new antimicrobial and anti-inflammatory agents. Future work should focus on the systematic synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action and associated signaling pathways. This will be crucial for unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. This compound|CAS 10461-98-0 [benchchem.com]

- 2. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Gamfexine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

2-Cyclohexylidene-2-phenylacetonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidene-2-phenylacetonitrile, a stable nitrile with the molecular formula C₁₄H₁₅N, is a versatile organic compound that has garnered significant interest as a key building block in organic synthesis.[1][2] Its unique structure, featuring a reactive nitrile group and an α,β-unsaturated system, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including various heterocyclic compounds with potential pharmacological applications.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10461-98-0 | [2] |

| Molecular Formula | C₁₄H₁₅N | [2] |

| Molecular Weight | 197.27 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | ~350 °C at 760 mmHg | |

| IUPAC Name | This compound | |

| InChI Key | ZHOOOLQOWQVYOE-UHFFFAOYSA-N | [2] |

| SMILES | C1CCC(=C(C#N)C2=CC=CC=C2)CC1 |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Knoevenagel condensation of phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide) with cyclohexanone.[1][2] This reaction is typically catalyzed by a base, which deprotonates the α-carbon of phenylacetonitrile to generate a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration.[2]

Various bases can be employed to facilitate this condensation, with potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) being the most common in modern industrial protocols.[2] The use of a phase transfer catalyst can also improve the reaction efficiency.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylacetonitrile

-

Cyclohexanone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Cracked ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol.

-

To this solution, add phenylacetonitrile and cyclohexanone.

-

Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto cracked ice.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to afford this compound as a liquid.

Quantitative Data: Published yields for this reaction vary depending on the specific conditions, but yields in the range of 70-90% are commonly reported.[3]

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| Phenylacetonitrile, Cyclohexanone | KOH/Ethanol | Reflux | 3h | 85% | Fictional Example |

| Phenylacetonitrile, Cyclohexanone | NaOH, Phase Transfer Catalyst/Toluene | 60 °C | 5h | 92% | [3] |

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of organic transformations, primarily targeting its nitrile group and the electron-deficient double bond.

Reactions of the Nitrile Group

The nitrile functionality can undergo several important transformations:

-

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, yielding 2-cyclohexylidene-2-phenylethan-1-amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 2-cyclohexylidene-2-phenylacetic acid.[1]

Synthesis of Heterocyclic Compounds

The presence of both a nitrile group and an activated double bond makes this compound an excellent substrate for the synthesis of various heterocyclic systems.

The Gewald reaction, a multi-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, leads to the formation of polysubstituted 2-aminothiophenes. By analogy, it is conceivable that this compound could participate in similar reactions with sulfur and a suitable partner to yield thiophene (B33073) or thiazole (B1198619) derivatives.

Pyrimidine (B1678525) derivatives are often synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea. The reactivity of the α,β-unsaturated nitrile system in this compound could be exploited in Michael addition-cyclization sequences to construct pyrimidine rings.

Cycloaddition Reactions

The electron-deficient double bond in this compound makes it a potential dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, providing access to complex cyclic and heterocyclic scaffolds.

-

Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, this compound would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of the diene and the dienophile.

-

1,3-Dipolar Cycloaddition: This versatile reaction involves the addition of a 1,3-dipole (e.g., azides, nitrones, nitrile oxides) to the double bond of this compound to form a five-membered heterocyclic ring.

References

- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 2. This compound|CAS 10461-98-0 [benchchem.com]

- 3. CN109415306A - The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of drug-resistant pathogens and chronic inflammatory diseases necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, have historically been a rich source of lead compounds in drug discovery. This technical guide delves into the core antimicrobial and anti-inflammatory properties of three major classes of bioactive compounds: flavonoids, alkaloids, and terpenoids. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy, and the detailed experimental protocols required for their evaluation, serving as a vital resource for researchers in the field.

Key Bioactive Compound Classes and their Dual Potential

Flavonoids, alkaloids, and terpenoids are secondary metabolites found in a wide variety of plants and are known for their diverse pharmacological activities.[1][2] Many of these compounds exhibit both antimicrobial and anti-inflammatory effects, making them particularly attractive candidates for the development of multi-target drugs.

Flavonoids , a group of polyphenolic compounds, are known to possess a broad range of biological activities including antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] Their mechanism of action is often attributed to their ability to inhibit key enzymes, scavenge free radicals, and modulate inflammatory signaling pathways.[1]